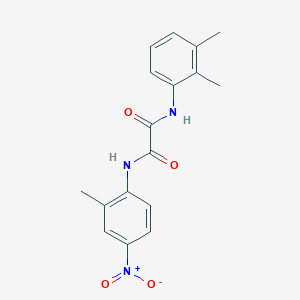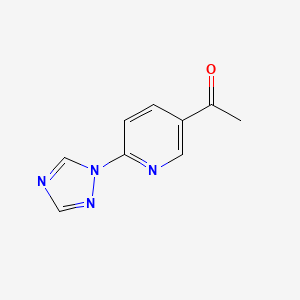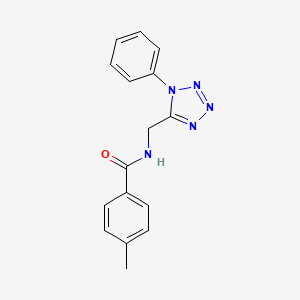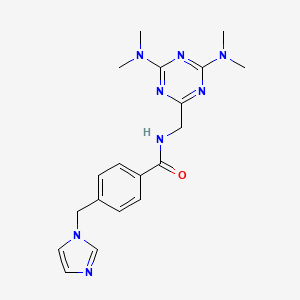
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, each substituted with methyl and nitro groups, connected through an oxalamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Formation of the intermediate: 2,3-dimethylaniline reacts with oxalyl chloride to form an intermediate.
Coupling reaction: The intermediate then reacts with 2-methyl-4-nitroaniline to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The aromatic rings can also participate in π-π interactions with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2,3-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide
- N1-(2-methylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-(2-nitrophenyl)oxalamide
Uniqueness
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-5-4-6-15(12(10)3)19-17(22)16(21)18-14-8-7-13(20(23)24)9-11(14)2/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBEBNTTQTYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
![1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one](/img/structure/B2668186.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)




![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)


